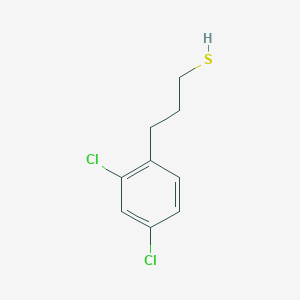

3-(2,4-Dichlorophenyl)propane-1-thiol

Description

3-(2,4-Dichlorophenyl)propane-1-thiol is a thiol-containing aromatic compound characterized by a propane backbone with a 2,4-dichlorophenyl substituent and a terminal sulfhydryl (-SH) group. These analogs share the 2,4-dichlorophenyl moiety but differ in functional groups and applications, primarily serving as herbicides or pesticide intermediates .

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBRPDRSXBTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)propane-1-thiol typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-(2,4-Dichlorophenyl)propane-1-thiol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding hydrocarbon.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)propane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with structural or functional similarities to 3-(2,4-dichlorophenyl)propane-1-thiol, as derived from the evidence:

Functional Group Variations

Key Observations :

- Substituent Impact: The urea derivatives (e.g., acetochlor) exhibit herbicidal activity by inhibiting protein synthesis in plant meristems, while triazole-quinazolinones like quinconazole function as fungicides .

- Regulatory Status: Acetochlor has undergone rigorous toxicological evaluation by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), with studies confirming compliance with Good Laboratory Practices (GLP) . No analogous data exist for the thiol derivative in the provided evidence.

Structural Isomerism and Activity

- Positional Isomers : lists isomers of dichlorophenyl dimethylurea (e.g., 3-(2,5-dichlorophenyl)- and 3-(3,5-dichlorophenyl)- variants). These isomers demonstrate how chlorine substitution patterns influence solubility, bioavailability, and environmental persistence. For example, 2,4-dichloro-substituted compounds often exhibit enhanced herbicidal potency compared to other isomers .

- Backbone Modifications: Replacing the propane-thiol backbone with urea or quinazolinone groups (as in acetochlor or quinconazole) alters metabolic pathways. Acetochlor, for instance, is metabolized in plants to hydroxylated derivatives, while thiols may undergo oxidation to disulfides or conjugation with biomolecules .

Research Findings and Gaps

- Synthetic Methods: details reactions involving phosphorus halides and aryl compounds, which could theoretically apply to synthesizing 3-(2,4-dichlorophenyl)propane-1-thiol.

- Analytical Challenges : highlights methodologies for detecting impurities in pharmaceuticals, underscoring the importance of high-purity standards for structurally complex compounds. Such techniques (e.g., HPLC, mass spectrometry) would be critical for analyzing the thiol derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.